3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol
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Overview
Description
3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol is an organic compound that features a sulfonyl group attached to a benzene ring, which is further connected to a hexane chain ending in a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol typically involves the reaction of 4-methoxybenzenesulfonyl chloride with hexane-1-thiol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus pentachloride and chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Methoxy-benzenesulfonyl)-hexane-1-thiol.
1-Benzyl-3-(4-Methoxy-Benzenesulfonyl)-6-Oxo-Hexahydro-Pyrimidine-4-Carboxylic Acid Hydroxyamide: Another compound with a similar sulfonyl group but different overall structure and applications.
Uniqueness
This compound is unique due to its combination of a sulfonyl group, a methoxy-substituted benzene ring, and a thiol-terminated hexane chain.
Properties
Molecular Formula |
C13H20O3S2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)sulfonylhexane-1-thiol |
InChI |
InChI=1S/C13H20O3S2/c1-3-4-12(9-10-17)18(14,15)13-7-5-11(16-2)6-8-13/h5-8,12,17H,3-4,9-10H2,1-2H3 |
InChI Key |
SHMJSERYBLZGBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCS)S(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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